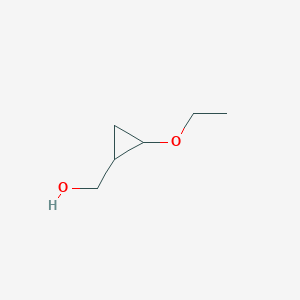

(2-Ethoxycyclopropyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Electrosynthesis Applications

- Electrosynthesis Using Fluoride Ion Mediator : The anodic oxidation of related compounds in methanol was studied, demonstrating the utility of methanol in electrosynthesis processes. This research illustrates the potential use of methanol derivatives in electrosynthesis and the modification of organic compounds (Furuta & Fuchigami, 1998).

Surface Site Probing

- Probing Surface Sites of Metal Oxide Catalysts : Methanol was used to study the surface sites of metal oxide catalysts, showcasing the application of methanol in understanding catalyst surfaces (Wu, Li, Mullins, & Overbury, 2012).

Cyclopropylamine Synthesis

- Formation of Cyclopropylamines : Research demonstrated the use of methanol derivatives in synthesizing cyclopropylamines, including new compounds such as tricyclopropylamine (Gillaspy, Lefker, Andrew, & Hoover, 1995).

Impact on Lipid Dynamics

- Influence on Lipid Dynamics : Studies have shown that methanol affects lipid dynamics in biological membranes, indicating the significance of methanol in biomembrane studies (Nguyen et al., 2019).

Methanol Adsorption and Desorption

- Aromatization of Methanol : The process of methanol aromatization and methylation of benzene was explored, emphasizing the role of methanol in catalytic reactions (Barthos, Bánsági, Süli Zakar, & Solymosi, 2007).

Methanol Oxidation Mechanism

- Investigation of Methanol Oxidation Mechanism : Research on methanol oxidation on nanostructured catalysts provided insights into the active sites and reaction mechanisms in catalysis (Rousseau et al., 2010).

Photoreactor UV Actinometry

- UV Photolysis of H2O2 with Methanol : The use of methanol in measuring the yield of *OH radicals in the photolysis of H2O2, showcasing its application in environmental science (Goldstein, Aschengrau, Diamant, & Rabani, 2007).

Hydrogen Bonding Studies

- Hydrogen Bonding in Cyclopropyl Derivatives : Microwave spectroscopy revealed insights into the intramolecular hydrogen bonding in cyclopropyl methanol derivatives (Møllendal, Leonov, & Meijere, 2004).

HPLC Applications

- High-Performance Liquid Chromatographic Separations : The use of methanol in normal-phase HPLC applications for the separation of various compounds demonstrates its utility in analytical chemistry (KaganMichael, 2001).

Organic Synthesis

- Methanol as a C1 Source in Organic Synthesis : Methanol has been utilized as a C1 source for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds in organic synthesis, highlighting its role in drug discovery and chemical synthesis (Natte, Neumann, Beller, & Jagadeesh, 2017).

Safety And Hazards

properties

IUPAC Name |

(2-ethoxycyclopropyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-8-6-3-5(6)4-7/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNDKHCCQHYPRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Ethoxycyclopropyl)methanol | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

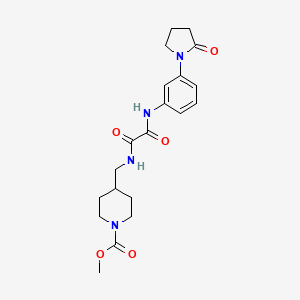

![(8S)-10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2703004.png)

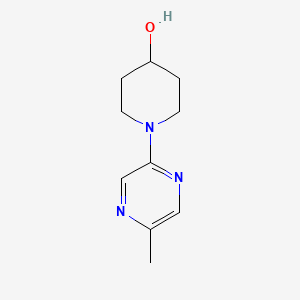

![Diethyl 3-methyl-5-[(3-phenoxybenzoyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B2703007.png)

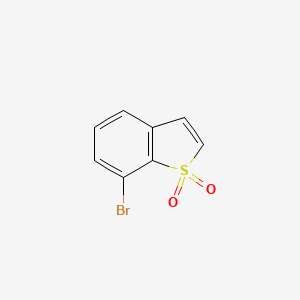

![N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2703009.png)

![{5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl 1-naphthyl ether](/img/structure/B2703010.png)

![N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2703011.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2703021.png)

![6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2703022.png)